![molecular formula C15H9Cl2NO3 B13437481 Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate CAS No. 1395964-06-3](/img/structure/B13437481.png)
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate is a chemical compound with the molecular formula C15H9Cl2NO3 and a molecular weight of 322.14 g/mol . This compound is known for its role as an impurity in the synthesis of Tafamidis, a drug used to treat transthyretin amyloid cardiomyopathy . The compound features a benzo[d]oxazole ring system, which is a heterocyclic structure containing both oxygen and nitrogen atoms.
Méthodes De Préparation
The synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves several steps. One efficient method starts with the nucleophilic intramolecular cyclization of a precursor compound in the presence of para-toluenesulfonic acid monohydrate . This reaction yields the desired benzo[d]oxazole derivative. Another method involves dissolving the precursor in a mixture of tetrahydrofuran, methanol, and water, followed by treatment with lithium hydroxide at room temperature . The mixture is then acidified and extracted to obtain the final product.
Analyse Des Réactions Chimiques
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form more complex ring structures.
Common reagents used in these reactions include para-toluenesulfonic acid, lithium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The compound’s benzo[d]oxazole ring system allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparaison Avec Des Composés Similaires
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with a similar oxazole ring system.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its specific dichlorophenyl and carboxylate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1395964-06-3 |
|---|---|
Formule moléculaire |
C15H9Cl2NO3 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3 |
Clé InChI |
YPGWHAOERBGEND-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




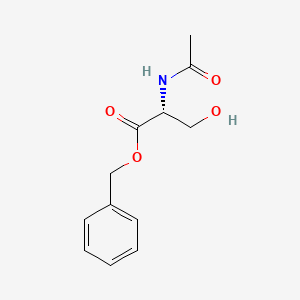
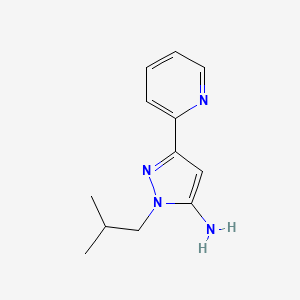


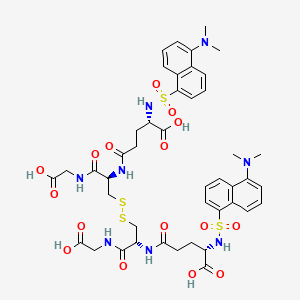
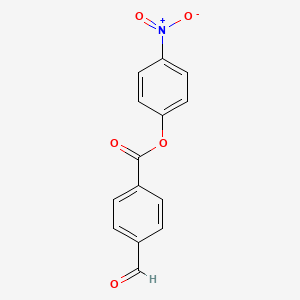
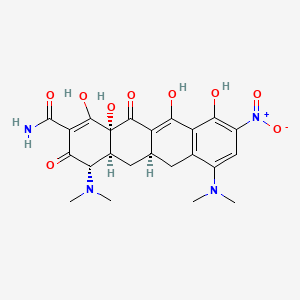

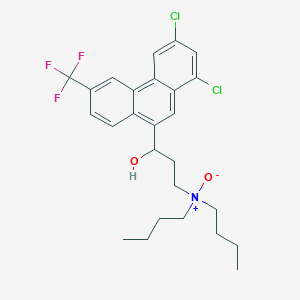
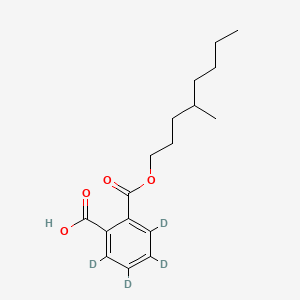
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
